Quantitative NK₃ Receptor Antagonist Activity of a Direct 4-Carbonyl Derivative
A direct derivative, 4-(3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl)-1-(2-methoxyphenyl)piperazin-2-one, exhibits quantifiable antagonist activity at the human neurokinin-3 (NK₃) receptor with an IC₅₀ of 3,100 nM [1].
| Evidence Dimension | In vitro antagonist potency at human NK₃ receptor |
|---|---|
| Target Compound Data | IC₅₀ = 3,100 nM (for a 4-substituted derivative) |
| Comparator Or Baseline | Baseline: Neurokinin B (NKB)-induced calcium increase in CHO cells |
| Quantified Difference | 3.1 μM potency; serves as a reference point for NK₃ antagonism, but no direct comparator data for the parent compound is available. |
| Conditions | Human recombinant NK₃ receptor expressed in CHO cells; assessed as inhibition of NKB-induced increase of intracellular calcium |
Why This Matters
This establishes the piperazinone scaffold as a viable core for developing NK₃ receptor antagonists, providing a quantifiable benchmark for SAR studies.
- [1] BindingDB Entry BDBM50341113. (2011). IC₅₀ data for CHEMBL1760197: Antagonist activity at human recombinant NK3 receptor expressed in CHO cells. View Source
